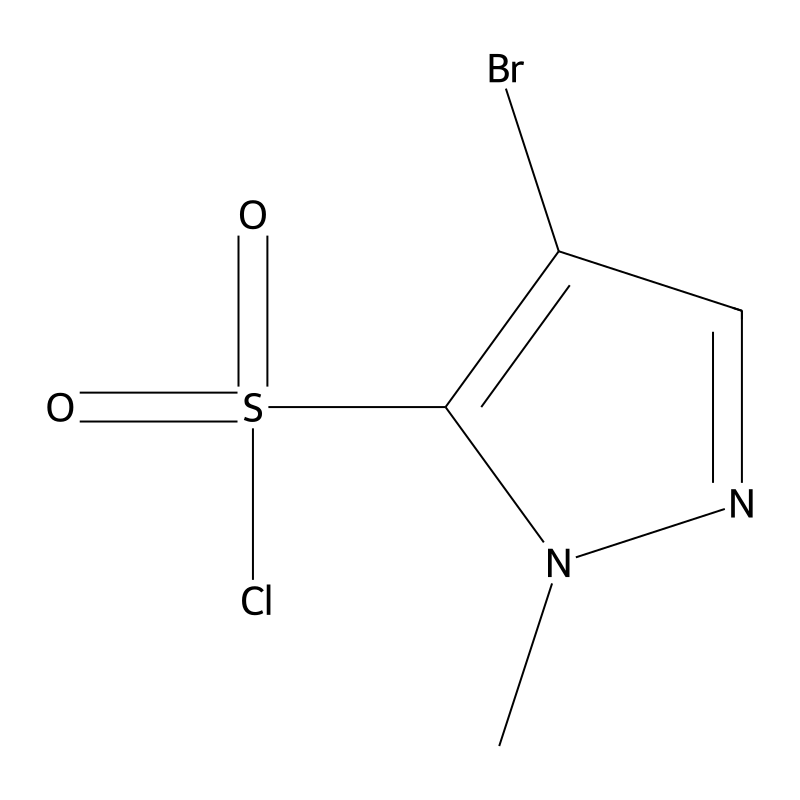

4-bromo-1-methyl-1H-pyrazole-5-sulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Anticancer Potential of Purine and Pyrimidine Derivatives

Scientific Field: This research is in the field of Medicinal Chemistry and Oncology.

Application Summary: Purine and pyrimidine heterocyclic compounds have received attention recently due to their potential in targeting various cancers . The incorporation of purine and pyrimidine rings in synthesized derivatives has resulted in the development of potent anticancer molecules .

Methods of Application: The synthetic strategies encompass several examples of recently developed purine and pyrimidine-containing compounds as anticancer agents . Their structure–activity relationships are represented in the schemes indicating the fragment or groups that are essential for the enhanced anticancer activities .

Results or Outcomes: The purine and pyrimidine derivatives showed significantly enhanced anticancer activities against targeted receptor proteins with numerous compounds with an IC 50 value in the nanomolar range .

Design and Synthesis of Pyrazole Oxime Ether Derivatives

Scientific Field: This research is in the field of Pesticide Chemistry.

Application Summary: The aim of this research was to develop novel pyrazole oxime ether derivatives possessing potential biological activity . These compounds were synthesized and structurally identified through 1H NMR, 13C NMR, and HRMS .

Methods of Application: Thirty-two pyrazole oxime ethers, including a substituted pyridine ring, have been synthesized and structurally identified through 1H NMR, 13C NMR, and HRMS .

Results or Outcomes: Bioassay data indicated that most of these compounds owned strong insecticidal properties against Mythimna separata, Tetranychus cinnabarinus, Plutella xylostella, and Aphis medicaginis at a dosage of 500 μg/mL .

Pyrazoles in Medicinal Chemistry

Scientific Field: This research is in the field of Medicinal Chemistry.

Application Summary: Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .

Methods of Application: The discussion involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems, predominantly bicyclic cores with 5:6 fusion .

Results or Outcomes: These variations give the pyrazoles diverse and valuable synthetical, biological, and photophysical properties .

Pyrazoles in Pesticide Chemistry

Application Summary: Pyrazole is an essential structural component of many pharmaceuticals and agrochemicals . The synthesis of pyrazoles has been a subject of intense research for several decades .

Results or Outcomes: Conventionally, the synthesis of pyrazoles involves the condensation reaction of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents and 1,3-dipolar cycloaddition reactions of diazo compounds with dipolarophiles .